molecular formula C5H6O B129897 2-Methylfuran CAS No. 534-22-5

2-Methylfuran

Cat. No.: B129897
CAS No.: 534-22-5
M. Wt: 82.1 g/mol
InChI Key: VQKFNUFAXTZWDK-UHFFFAOYSA-N
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Description

2-Methylfuran, also known as sylvane, is a flammable, water-insoluble liquid with a chocolate-like odor. It is naturally found in Myrtle and Dutch Lavender. Its chemical formula is C(_5)H(_6)O, and it has a molar mass of 82.10 g/mol .

Mechanism of Action

Target of Action

2-Methylfuran (2-MF) is primarily targeted in the process of hydrogenation and dehydrogenation reactions . The main target of 2-MF is the furylCH2 radical, which is formed from the methyl dehydrogenation in 2-MF .

Mode of Action

The interaction of 2-MF with its targets involves the addition of O2 to the main furylCH2 radical, forming three peroxide radicals PO1, PO2, and PO3 . This process is facilitated by the presence of catalysts, particularly those containing iron .

Biochemical Pathways

The biochemical pathway of 2-MF involves the hydrodeoxygenation of furfural, a derivative of lignocellulosic biomass . This process is facilitated by the presence of a catalyst, leading to the formation of 2-MF . The process follows a hydrogen transfer reduction at low temperatures, but at high temperatures, methanol dehydrogenation and methanol disproportionation are both presented .

Pharmacokinetics

It is known that 2-mf is a volatile compound with a molecular weight of 821005 g/mol . Its properties suggest that it could have significant bioavailability, but further studies are needed to confirm this.

Result of Action

The result of the action of 2-MF is the formation of stable aldehydes and cyclic ketones, which may further decompose into smaller species under the action of OH . The product P1 from the dehydroxylation of PO1 has a dominant population (higher than 96%) among the final products .

Action Environment

The action of 2-MF is influenced by environmental factors such as temperature and pressure . The low-temperature oxidation (LTO) mechanisms of 2-MF have been explored, and it has been found that the temperature and pressure may influence the species profiles and rate constants to some extent . Furthermore, the presence of catalysts, particularly those containing iron, can significantly enhance the conversion of furfural to 2-MF .

Biochemical Analysis

Cellular Effects

The effects of 2-Methylfuran on cells are complex and can vary depending on the specific type of cell and the cellular processes involved . It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves a series of complex biochemical reactions. It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

It is possible that there are targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylfuran can be synthesized through the catalytic hydrogenation of furfural. This process involves the use of catalysts such as copper-chromium or cobalt-based catalysts. For instance, a Cu/SiO(_2) catalyst prepared by the ammonia evaporation method has shown high selectivity for this compound with almost complete conversion of furfural . Another method involves the use of a Co/CoO(_x) catalyst in conjunction with hydroquinone to achieve selective hydrodeoxygenation of furfural .

Industrial Production Methods: Industrial production of this compound typically involves the vapor-phase hydrogenation of furfural. This process can be carried out using various catalysts, including copper-based and cobalt-based catalysts. The continuous process involves steps such as preheating, reaction, condensation, and separation to isolate the hydrogenation product .

Chemical Reactions Analysis

2-Methylfuran undergoes various chemical reactions, including:

Oxidation: The low-temperature oxidation of this compound involves the addition of oxygen to the main furylCH(_2) radical, forming peroxide radicals. These radicals can further decompose into stable aldehydes and cyclic ketones .

Reduction: Selective electrochemical hydrogenation of furfural to this compound can be achieved using a single atom copper catalyst under mild pH conditions. This process involves a sequential two-step reduction facilitated by phosphorus doping .

Substitution: this compound can react with olefins through Diels–Alder reactions to produce various chemicals. It can also react with anhydrides or carboxylic acids to produce acylated products .

Common Reagents and Conditions:

    Oxidation: Oxygen, peroxide radicals

    Reduction: Copper catalyst, phosphorus doping, mild pH conditions

    Substitution: Olefins, anhydrides, carboxylic acids

Major Products:

    Oxidation: Aldehydes, cyclic ketones

    Reduction: this compound

    Substitution: Acylated products

Scientific Research Applications

2-Methylfuran has a wide range of applications in scientific research:

Chemistry: It is used as a chemical raw material to prepare acetylpropanol, pentadiene, and pentanediol. It also serves as a precursor for the synthesis of high-density liquid fuels .

Biology: In biological research, this compound is studied for its potential as a biofuel derived from lignocellulosic biomass .

Medicine: this compound is used in the synthesis of various pharmaceuticals, including pesticides and antimalarial drugs .

Industry: In the industrial sector, this compound is used as an additive or substitute for fossil fuels. It is also employed in the production of second-generation biomass hydrocarbon fuels .

Comparison with Similar Compounds

  • Furfural alcohol
  • 2-Methyltetrahydrofuran
  • Pentadiene
  • Pentanediol

Properties

IUPAC Name

2-methylfuran
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InChI

InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3
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InChI Key

VQKFNUFAXTZWDK-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CO1
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Molecular Formula

C5H6O
Record name 2-METHYLFURAN
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Related CAS

25301-08-0
Record name Furan, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID9025611
Record name 2-Methylfuran
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Molecular Weight

82.10 g/mol
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Physical Description

2-methylfuran appears as a clear colorless liquid with an ethereal odor. Flash point -22 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air., Liquid, Clear colorless liquid with an ethereal odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless liquid; Spicy smoky aroma
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Boiling Point

145 to 151 °F at 760 mmHg (NTP, 1992)
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Flash Point

-22 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992), 3 mg/mL at 20 °C, Slightly soluble in water, Soluble (in ethanol)
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Density

0.9132 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.908-0.917
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Vapor Density

2.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

59 mmHg at 32 °F ; 95 mmHg at 50 °F; 142 mmHg at 68 °F (NTP, 1992), 142.0 [mmHg]
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CAS No.

534-22-5, 27137-41-3
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Melting Point

-127.7 °F (NTP, 1992), -87.5 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methylfuran
Reactant of Route 2
2-Methylfuran
Reactant of Route 3
2-Methylfuran
Reactant of Route 4
2-Methylfuran
Reactant of Route 5
Reactant of Route 5
2-Methylfuran
Reactant of Route 6
2-Methylfuran

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